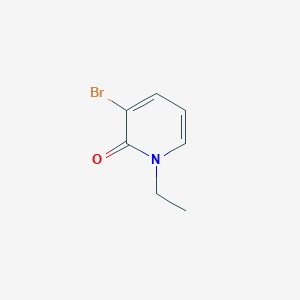

3-bromo-1-ethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-bromo-1-ethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNODRNXZNFSPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302322 | |

| Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63756-59-2 | |

| Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63756-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 1 Ethylpyridin 2 1h One and Structural Analogues

Advanced N-Alkylation Strategies for Pyridin-2(1H)-one Cores

The introduction of substituents at the nitrogen atom of the pyridin-2(1H)-one ring is a fundamental transformation. Due to the ambident nucleophilic nature of the pyridinone system, a persistent challenge is controlling the regioselectivity between N-alkylation and O-alkylation. Modern synthetic chemistry has produced a variety of protocols to favor the desired N-substituted products.

Direct N-Ethylation Protocols

Direct N-ethylation is the most straightforward approach to installing the ethyl group on the pyridinone nitrogen. This can be achieved through classical methods or more recently developed mild and highly regioselective protocols.

A common strategy involves the reaction of a pyridin-2(1H)-one precursor with an ethyl halide in the presence of a base. For instance, a method analogous to the synthesis of related compounds involves treating the pyridinone with ethyl bromide and potassium hydroxide (B78521) in a suitable solvent like propan-1-ol at reflux.

More advanced, milder methods have been developed to improve regioselectivity and expand substrate scope. A notable protocol utilizes a micellar system in water, where the addition of a surfactant enhances the solubility of the starting materials and significantly improves reaction rates and N-alkylation selectivity. researchgate.net This aqueous method demonstrates high yields and excellent regioselectivity even with less reactive alkyl halides. researchgate.net

| Method | Reagents | Solvent | Key Features |

| Classical | Ethyl Bromide, Potassium Hydroxide | Propan-1-ol | Standard conditions, requires reflux temperatures. |

| Micellar | Ethyl Halide, Base (e.g., K₂CO₃), Tween 20 | Water | Mild, high N-selectivity (>6:1 for primary halides), environmentally benign. researchgate.net |

Methodologies for Installing Diverse N-Substituents

Beyond simple ethylation, a range of methodologies exists for introducing more complex and varied substituents onto the pyridinone nitrogen, expanding the chemical space for structural analogues.

Copper-Catalyzed N-Alkylation: Modified Ullmann conditions, employing a copper(I) iodide catalyst with a base like potassium carbonate in a polar aprotic solvent such as DMSO, can effectively couple pyridinones with alkyl halides at elevated temperatures. The copper(I) is believed to form a pyridone-copper complex that enhances the nitrogen's nucleophilicity.

Phase-Transfer Catalysis (PTC): PTC offers an alternative strategy for N-alkylation under biphasic conditions. Using a catalyst like benzyltriethylammonium chloride with an aqueous solution of a strong base (e.g., 50% NaOH) and the alkylating agent in an organic solvent (e.g., toluene), this method can facilitate the reaction at moderate temperatures.

N-Vinylation: A distinct transformation involves the installation of a vinyl group at the nitrogen position. One modern approach achieves this by reacting a ketone with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-fluoropyridine (B1216828) to form an N-vinyl-substituted pyridinium (B92312) salt, which is subsequently converted to the 1-(1-arylvinyl)pyridin-2(1H)-one upon treatment with a base. chemrxiv.org

Regioselective Halogenation Approaches for Pyridin-2(1H)-one Systems

The introduction of a bromine atom specifically at the C3 position of the pyridin-2(1H)-one ring is a non-trivial synthetic challenge. The electron-rich nature of the ring makes it susceptible to electrophilic attack, but controlling the position of halogenation requires specific strategies, as direct bromination can lead to mixtures of products.

Targeted Bromination at the C3 Position

Achieving selective C3-bromination on a pre-formed 1-ethylpyridin-2(1H)-one represents a key step in a divergent synthetic approach. Direct electrophilic bromination of the electron-rich pyridinone ring is often difficult to control. Therefore, advanced strategies have been devised to achieve the desired regioselectivity.

One of the most effective modern strategies for the C3-halogenation of pyridines involves the temporary transformation of the pyridine (B92270) ring into a Zincke imine intermediate. chemrxiv.org This sequence involves:

Activation of the pyridine nitrogen with a 2,4-dinitrophenyl group.

Ring-opening of the resulting pyridinium salt with an amine to form a dienal imine (a Zincke imine).

Regioselective halogenation of this reactive intermediate. The position corresponding to the original C3 of the pyridine is selectively attacked by an electrophilic halogen source.

Ring-closing back to the 3-halopyridine scaffold.

This powerful method transforms the regioselectivity challenge from an issue of aromatic substitution to one of controlling reactions on a more predictable acyclic alkene system. chemrxiv.org While developed for pyridines, this principle represents a state-of-the-art solution for achieving the otherwise difficult C3-functionalization.

Comparative Analysis of Brominating Reagents and Reaction Conditions

The choice of brominating agent is intrinsically linked to the synthetic strategy employed. A comparison highlights the shift from classical, less selective methods to modern, strategy-dependent approaches.

| Strategy | Substrate | Brominating Reagent(s) | Conditions | Selectivity Outcome |

| Direct Electrophilic Attack | 1-Ethylpyridin-2(1H)-one | Br₂, N-Bromosuccinimide (NBS) | Various (acidic/neutral) | Generally poor regioselectivity; risk of over-bromination or reaction at C5. |

| Zincke Imine Strategy | Zincke imine of 1-ethylpyridine | N-Bromosuccinimide (NBS), Dibromoisocyanuric acid | Mild, controlled conditions | Highly regioselective for the C3 position via reaction on the acyclic intermediate. chemrxiv.org |

Convergent and Divergent Synthetic Pathways to 3-Bromo-1-ethylpyridin-2(1H)-one

The synthesis of the target compound can be approached from two distinct strategic standpoints: convergent and divergent synthesis.

Convergent Synthesis: In a convergent pathway, the core heterocyclic fragments are prepared separately and then joined together in a late-stage step. For this compound, this involves:

Preparation of the brominated core: Synthesis or acquisition of 3-bromopyridin-2(1H)-one.

N-Alkylation: Introduction of the ethyl group onto the nitrogen atom of the pre-brominated core using one of the N-ethylation protocols described in section 2.1.1 (e.g., using ethyl iodide and a base).

This approach is often efficient as it allows for the separate optimization of each fragment's synthesis. The key bond-forming event is the N-C bond.

Divergent Synthesis: A divergent pathway begins with a common, simpler core structure that is elaborated in later steps to create a variety of analogues. To obtain the target molecule, this strategy would proceed as follows:

Preparation of the common core: Synthesis of 1-ethylpyridin-2(1H)-one via N-ethylation of the parent pyridin-2(1H)-one.

Regioselective functionalization: Introduction of the bromine atom at the C3 position of the 1-ethylpyridin-2(1H)-one intermediate, likely requiring an advanced method such as the Zincke imine strategy outlined in section 2.2.1 to ensure correct regiochemistry.

This pathway is advantageous when multiple analogues with different C3 substituents are desired from a single common intermediate. The key bond-forming event is the C-Br bond on the pre-formed N-ethylated ring.

Synthesis from Precursors (e.g., 3-bromopyridin-2(1H)-one)

The most direct route to this compound involves the N-alkylation of its immediate precursor, 3-bromopyridin-2(1H)-one. This precursor exists in a tautomeric equilibrium with its 3-bromo-2-hydroxypyridine (B31989) form. The position of this equilibrium and the reaction conditions are critical as they dictate the outcome of the alkylation, leading to either the desired N-alkylation or the competing O-alkylation product (2-alkoxy-3-bromopyridine).

The N-alkylation is typically achieved by treating 3-bromopyridin-2(1H)-one with an ethylating agent in the presence of a base. Common ethylating agents include ethyl iodide, ethyl bromide, or diethyl sulfate. The choice of base and solvent is crucial for directing the reaction towards N-substitution over O-substitution.

A general and highly regioselective method for the N-alkylation of similar heterocyclic systems, such as 4-bromo-NH-1,2,3-triazoles, utilizes potassium carbonate (K2CO3) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.org This approach is readily adaptable for the synthesis of this compound. The reaction proceeds by deprotonation of the pyridinone nitrogen, forming a nucleophilic anion that subsequently attacks the ethylating agent. To favor N-alkylation, a combination of a polar aprotic solvent and a moderate base is often employed.

Table 1: Representative Conditions for N-Alkylation of Pyridinone-like Heterocycles

| Reagents & Conditions | Product Selectivity | Rationale | Reference |

| Alkyl Halide, K2CO3, DMF | High N-selectivity | The carbonate base is sufficient to deprotonate the nitrogen, and the polar aprotic solvent promotes the nucleophilicity of the resulting anion. | organic-chemistry.org |

| Alkyl Halide, NaH, THF | Can lead to mixed N/O products | Sodium hydride is a strong, non-nucleophilic base that can deprotonate both N and O tautomers, potentially leading to lower selectivity. | - |

| Silver Carbonate (Ag2CO3) | Often favors N-alkylation | The silver ion is believed to coordinate with the pyridinone oxygen, sterically hindering O-alkylation and directing the alkylating agent to the nitrogen atom. | - |

Conversely, conditions that favor the 2-hydroxypyridine (B17775) tautomer, such as the use of different solvent systems or bases, can lead to the formation of the O-alkylated product, 2-ethoxy-3-bromopyridine. Research into the O-alkylation of 2-pyridone derivatives has been pursued to impart aromaticity to the ring system, which can be a desirable outcome in other contexts. nih.gov

Multistep Strategies Involving Sequential Functionalization

Beyond direct precursor functionalization, this compound can be constructed through multistep sequences that build the substituted ring system from simpler starting materials. These strategies offer flexibility for introducing various substituents.

One plausible multistep pathway begins with 3-bromopyridine (B30812). The key steps would be:

N-Oxidation: 3-bromopyridine is oxidized to 3-bromopyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Rearrangement to 2-Pyridone: The N-oxide is then treated with acetic anhydride. This typically results in a rearrangement, placing an acetoxy group at the C2 position.

Hydrolysis: The acetoxy group is hydrolyzed under basic or acidic conditions to yield the hydroxyl group of the 3-bromopyridin-2(1H)-one tautomer.

N-Ethylation: The final step is the N-alkylation with an ethyl halide or sulfate, as described in the previous section, to yield the target compound.

A patent describing the synthesis of 1-(3-bromopyridin-2-yl)ethanone (B187598) utilizes the reaction of 3-bromopyridine oxide with acetic anhydride and aluminum trichloride, highlighting a practical application of this type of rearrangement chemistry. google.com

An alternative strategy involves constructing the pyridinone ring from acyclic precursors. This can be achieved through the intramolecular cyclization of specifically designed N-substituted amides. For instance, N-(3-oxoalkenyl)amides containing a reactive group at the α-carbamoyl position can undergo an intramolecular aldol-type condensation to form the pyridin-2(1H)-one ring. electronicsandbooks.com Synthesizing the specific N-ethylated acyclic precursor required for this compound would be a complex but viable approach for structural analogues.

Sustainable and Green Chemistry Principles in Pyridin-2(1H)-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridin-2(1H)-ones to reduce environmental impact and improve efficiency. Key strategies include the use of one-pot multicomponent reactions, environmentally benign solvents, and energy-efficient reaction conditions. nih.govrsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing waste from intermediate purification steps and improving atom economy. A base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols has been developed to produce highly substituted pyridine derivatives, which can be precursors for pyridinones. organic-chemistry.org This metal-free approach is both environmentally benign and cost-effective.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. orgsyn.org This technique is particularly effective for reactions like the synthesis of pyridine derivatives via one-pot, four-component reactions in green solvents like ethanol. orgsyn.org

Green Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.gov In some cases, solvent-free conditions can be achieved, further reducing waste and environmental impact.

Development of Novel Synthetic Routes for Diverse Pyridin-2(1H)-one Analogues

The development of novel synthetic routes has expanded the accessible diversity of pyridin-2(1H)-one analogues, enabling extensive structure-activity relationship (SAR) studies.

One powerful strategy involves the use of transition-metal-catalyzed cross-coupling reactions. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized using a Suzuki-Miyaura coupling to introduce an indole (B1671886) moiety at the C3 position of the pyridinone ring. nih.govnih.gov This was followed by further functionalization, such as the reduction of a nitro group and subsequent amide coupling, to build molecular complexity. nih.gov

Table 2: Modern Synthetic Strategies for Pyridin-2(1H)-one Analogues

| Strategy | Description | Key Features | Reference |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of a boronic acid/ester with a halide to form C-C bonds. Used to introduce aryl or heteroaryl groups onto the pyridinone core. | High functional group tolerance; allows for late-stage diversification. | nih.govnih.gov |

| Cyclization of N-(3-oxoalkenyl)amides | Intramolecular condensation of acyclic precursors to form the pyridinone ring. | Allows for the synthesis of complex substitution patterns based on the precursor design. | electronicsandbooks.com |

| Dearomative Cycloaddition/Rearomative Oxygenation | A three-component reaction of pyridinium salts, alkenes, and O2 to install a functionalized alkyl group at the C2-position. | Enables the formation of a quaternary carbon center at the C2 position. | rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining multiple starting materials to build the heterocyclic core. | High efficiency and atom economy; rapid access to diverse structures. | organic-chemistry.org |

Another innovative approach involves the cyclization of N-(3-oxoalkenyl)- and N-(3-oxoalkyl)amides where a divalent sulfur atom is introduced at the α-carbamoyl position to increase the acidity of the adjacent C-H bond and facilitate ring closure. electronicsandbooks.com Furthermore, a bromide-mediated, C2-selective oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen has been reported for synthesizing β-2-pyridyl ketones, which are valuable intermediates for pyridone derivatives. rsc.org These advanced methods provide powerful tools for medicinal chemists to generate novel and diverse libraries of pyridin-2(1H)-one analogues for various applications.

Reactivity and Mechanistic Chemistry of 3 Bromo 1 Ethylpyridin 2 1h One

Cross-Coupling Reactions at the C3-Bromine Position

The bromine atom at the C3 position of 3-bromo-1-ethylpyridin-2(1H)-one is a key handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for the arylation, vinylation, or alkylation of the 3-position of the pyridinone ring. libretexts.org While specific studies on this compound are not prevalent, the general reactivity of 3-bromopyridines in Suzuki reactions is well-established. researchgate.net Typically, the reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate, potassium phosphate) and a suitable solvent system, which can include aqueous mixtures. harvard.edunih.gov The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.org The choice of ligands, base, and solvent can be crucial for optimizing the reaction yield and scope. libretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties at the C3 position through the reaction of this compound with a terminal alkyne. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base such as triethylamine. wikipedia.orgorganic-chemistry.org The reaction mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Studies on related 2-amino-3-bromopyridines have shown that a variety of terminal alkynes can be coupled under relatively mild conditions, affording the corresponding 3-alkynylpyridine derivatives in good to excellent yields. researchgate.netscirp.org This suggests that this compound would be a viable substrate for similar transformations.

Heck Reaction: The Heck reaction provides a means to introduce alkenyl groups at the C3 position by coupling with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the alkenylated product and regenerate the catalyst. wikipedia.org While the intramolecular Heck reaction of pyrroles has been reported sioc-journal.cn, the intermolecular version with substrates like this compound would be expected to proceed, though optimization of reaction conditions, including the choice of catalyst, ligand, and base, would be necessary to achieve good yields and regioselectivity. organic-chemistry.orglibretexts.org

Table 1: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions This table presents generalized conditions based on reactions with analogous compounds.

| Reaction | Catalyst System | Coupling Partner | Key Features |

| Suzuki | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Organoboron (e.g., Arylboronic acid) | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. libretexts.orgresearchgate.net |

| Sonogashira | Pd complex, Cu(I) co-catalyst, Amine base | Terminal alkyne | Forms C(sp²)-C(sp) bonds; mild reaction conditions. wikipedia.orgresearchgate.netscirp.org |

| Heck | Pd catalyst, Base | Alkene | Forms C(sp²)-C(sp²) bonds with alkenes; potential for stereoselectivity. wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) at the C3-bromo position of this compound is generally challenging due to the electron-rich nature of the pyridinone ring. rsc.org SNAr reactions typically require an electron-deficient aromatic ring to stabilize the intermediate Meisenheimer complex. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atom may be possible. The outcome of such reactions would be heavily dependent on the specific nucleophile and reaction conditions employed. In some cases, transition metal catalysis can facilitate nucleophilic substitution reactions that are otherwise difficult. chemicalbook.com

Electrophilic Functionalization of the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring is an electron-rich aromatic system, with the C3 and C5 positions being particularly susceptible to electrophilic attack due to resonance stabilization. rsc.orgrsc.org Therefore, this compound can undergo various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts type reactions, primarily at the C5 position. The directing effect of the existing substituents—the bromine at C3 and the N-ethyl group—will influence the regioselectivity of these reactions. C-H activation strategies, often employing transition metal catalysts, have also emerged as a powerful method for the functionalization of 2-pyridones, offering alternative pathways for introducing new substituents. acs.orgmdpi.com

Transformations Involving the Carbonyl Group

The carbonyl group in this compound is part of a cyclic amide (lactam) structure. wikipedia.orgwikipedia.org This imparts a degree of stability to the carbonyl group compared to ketones or aldehydes. byjus.com However, it can still undergo certain transformations. Reduction of the carbonyl group, for instance with strong reducing agents like lithium aluminum hydride, would lead to the corresponding cyclic amine. The carbonyl oxygen can also act as a Lewis basic site, coordinating to metal ions. wikipedia.org Furthermore, reactions that involve the enolate or enol form of the pyridone, though less common, could potentially lead to functionalization at the C3 position if the bromine were absent.

Chemical Modifications of the N-Ethyl Moiety

The N-ethyl group is generally a stable alkyl substituent. Modifications to this group without affecting the pyridinone ring would require specific and selective reaction conditions. While direct functionalization of the N-ethyl group is not commonly reported, its introduction via N-alkylation of the parent 3-bromo-pyridin-2(1H)-one is a key synthetic step. organic-chemistry.orgmdpi.comsciforum.net This N-alkylation reaction itself can be challenging due to the potential for competing O-alkylation, leading to the formation of 2-alkoxypyridine byproducts. nih.govresearchgate.net The choice of alkylating agent, base, and solvent plays a critical role in directing the reaction towards the desired N-alkylation product. google.com

Radical Processes and Associated Reaction Mechanisms

The carbon-bromine bond at the C3 position is susceptible to homolytic cleavage, making this compound a suitable substrate for radical reactions. libretexts.orgucsb.edu These reactions can be initiated by radical initiators (e.g., AIBN) or photochemically. Once the C3-pyridonyl radical is formed, it can participate in a variety of transformations, including addition to alkenes or alkynes, and cyclization reactions. libretexts.org For example, radical C3-arylation and C3-alkylation of 2-pyridone systems have been achieved using radical-based methodologies. rsc.org The mechanism of these reactions typically involves the generation of a radical at the C3 position, which then reacts with a suitable radical acceptor. The regioselectivity of these radical functionalizations is often high for the C3 position. rsc.org

Table 2: Summary of Compound Reactivity

| Functional Group | Position | Type of Reactivity | Potential Reactions |

| C-Br | C3 | Cross-Coupling, Radical Formation | Suzuki, Sonogashira, Heck, Radical Alkylation/Arylation |

| Pyridinone Ring | C5 | Electrophilic Substitution | Halogenation, Nitration, C-H Activation |

| Carbonyl | C2 | Nucleophilic Addition/Reduction | Reduction to cyclic amine |

| N-Ethyl | N1 | Generally Inert | N-Alkylation for synthesis |

Studies on Aryl Halide Isomerization and Regioselectivity

The reactivity of this compound is significantly influenced by the potential for aryl halide isomerization and the regioselectivity of its subsequent reactions. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles governing the behavior of related 3-bromopyridine (B30812) systems provide a strong framework for understanding its chemical transformations.

Aryl Halide Isomerization via Pyridyne Intermediates

Research into the reactivity of 3-bromopyridines has revealed a fascinating phenomenon of base-catalyzed aryl halide isomerization. This process allows for the transformation of a 3-bromo isomer into a 4-bromo isomer, which can then undergo regioselective substitution.

A key mechanistic pathway for this isomerization involves the formation of a highly reactive 3,4-pyridyne intermediate. rsc.org In the presence of a strong base, a proton is abstracted from the C-4 position of the 3-bromopyridine ring, followed by the elimination of the bromide ion to form the pyridyne. This intermediate is not stable and readily reacts with available nucleophiles.

In the context of this compound, a similar base-catalyzed isomerization can be postulated. The presence of the N-ethyl and carbonyl groups will electronically influence the pyridine (B92270) ring, but the fundamental mechanism of pyridyne formation is a plausible pathway for isomerization.

The proposed mechanism for the isomerization of this compound to its 4-bromo counterpart is as follows:

Deprotonation: A strong base abstracts a proton from the C-4 position.

Elimination: The bromide ion is eliminated, leading to the formation of a 1-ethyl-2-oxo-3,4-pyridyne intermediate.

Halogen Transfer: In the presence of a bromide source (which could be the eliminated bromide itself), the bromide ion can add to the pyridyne intermediate at either the C-3 or C-4 position. While addition at C-3 would regenerate the starting material, addition at C-4 leads to the formation of the 4-bromo-1-ethylpyridin-2(1H)-one isomer.

This isomerization is particularly significant because the resulting 4-bromo isomer exhibits different reactivity compared to the 3-bromo starting material, especially in nucleophilic aromatic substitution reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for functionalizing aryl halides. The regioselectivity of these reactions—the preference for a nucleophile to attack a specific position on the aromatic ring—is dictated by the electronic properties of the ring and its substituents.

In pyridin-2(1H)-one systems, the carbonyl group acts as an electron-withdrawing group, which can activate the ring for nucleophilic attack. For this compound, direct nucleophilic attack at the C-3 position is generally less favored compared to positions that are ortho or para to an activating group.

However, the isomerization to the 4-bromo isomer provides a more favorable substrate for SNAr reactions. The bromine atom at the C-4 position is para to the electron-withdrawing carbonyl group at C-2. This para relationship allows for effective delocalization of the negative charge in the Meisenheimer complex, the intermediate formed during the SNAr reaction, thus stabilizing it and facilitating the substitution.

The general mechanism for the SNAr reaction on the isomerized 4-bromo-1-ethylpyridin-2(1H)-one is:

Nucleophilic Attack: A nucleophile attacks the C-4 carbon, which is bonded to the bromine atom. This forms a negatively charged intermediate known as a Meisenheimer complex.

Charge Delocalization: The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group through resonance.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the 4-substituted product.

This tandem isomerization-SNAr process allows for the regioselective functionalization of the C-4 position, starting from the more readily available 3-bromo isomer.

Table 1: Regioselectivity in the Reaction of Isomeric Bromopyridinones with a Nucleophile

| Starting Isomer | Key Intermediate | Major Product of Nucleophilic Substitution | Rationale for Regioselectivity |

| This compound | 1-Ethyl-2-oxo-3,4-pyridyne | 4-Substituted-1-ethylpyridin-2(1H)-one | Isomerization to the 4-bromo isomer is followed by SNAr, which is favored due to the para-directing effect of the C-2 carbonyl group. |

| 4-Bromo-1-ethylpyridin-2(1H)-one | Meisenheimer Complex | 4-Substituted-1-ethylpyridin-2(1H)-one | Direct SNAr is highly favored due to the bromine being at a position activated by the para-carbonyl group. |

This understanding of isomerization and regioselectivity is crucial for the strategic design of syntheses involving this compound, enabling the targeted introduction of a wide range of functional groups at the C-4 position.

In Depth Mechanistic Investigations of 3 Bromo 1 Ethylpyridin 2 1h One Transformations

Kinetic Analyses and Reaction Rate Determinations

Kinetic studies are crucial for understanding the underlying mechanisms of chemical reactions. For transformations involving 3-bromo-1-ethylpyridin-2(1H)-one, kinetic analyses help to determine the order of the reaction with respect to each reactant and to elucidate the rate-determining step.

Methodologies such as Reaction Progress Kinetic Analysis (RPKA) provide a graphical approach to understanding the kinetic behavior of a reaction. nih.gov By monitoring the concentration of reactants and products over time, researchers can gain insights into the reaction's progress. For instance, in a typical experiment, the conversion of a starting material can be tracked using techniques like NMR spectroscopy until the reaction reaches completion, indicated by a plateau in the concentration of the product. nih.gov

The initial rate method is another common technique used to determine kinetic parameters. By measuring the initial reaction rates at varying concentrations of reactants, the order of the reaction with respect to each component can be established. nih.gov For example, plotting the logarithm of the initial rate against the logarithm of the concentration of a specific reactant can reveal its reaction order. nih.gov

Table 1: Hypothetical Kinetic Data for a Reaction Involving this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

Characterization of Reaction Intermediates (e.g., Organometallic Species, Radical Pathways)

The identification and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. In the context of this compound transformations, particularly in cross-coupling reactions, organometallic species are common intermediates.

For instance, in palladium-catalyzed reactions, the catalytic cycle often involves the formation of a Pd(0) complex which then undergoes oxidative addition with the bromo-pyridone to form a Pd(II)-aryl intermediate. This intermediate can then react with a coupling partner in a transmetalation step, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The presence of both Pd(0) and Pd(II) species during a reaction can be confirmed by techniques like X-ray photoelectron spectroscopy (XPS). doi.org

In some transformations, radical pathways may also be operative. Theoretical studies on analogous bromo-compounds have investigated the potential for radical reactions, for example, with hydroxyl radicals. mdpi.com These studies calculate the energy barriers for different reaction pathways, such as addition to a double bond or abstraction of a hydrogen or bromine atom, to determine the most likely mechanism. mdpi.com

Computational Probing of Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. mdpi.com DFT calculations allow for the modeling of transition states and the determination of reaction energy profiles, providing insights that are often difficult to obtain experimentally.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the identification of the lowest energy pathway and the rate-determining step. For example, in a study of a cycloaddition reaction, DFT calculations were used to locate the transition states and predict the product ratio, which was found to be in close agreement with experimental results. mdpi.com

These computational models can also elucidate the role of various interactions, such as CH/π interactions, in stabilizing transition states. mdpi.com The accuracy of these calculations can be enhanced by employing higher levels of theory, such as coupled-cluster (CCSD) methods, to refine the energy profiles. researchgate.net

Influence of Catalyst Design and Reaction Parameters on Mechanistic Divergence

The choice of catalyst and reaction conditions can significantly influence the outcome of a reaction, sometimes leading to mechanistic divergence where different pathways are favored. In cross-coupling reactions involving bromoarenes, the design of the catalyst, including the metal center and the ligands, is critical.

Palladium-based catalysts are widely used for Suzuki, Heck, and other cross-coupling reactions. nih.gov The efficiency of these catalysts can be enhanced by supporting them on materials like spinel oxides or by using bimetallic systems, such as Pd-Cu catalysts. nih.govrsc.org The ligand environment around the metal center can also affect the catalytic activity and selectivity.

Reaction parameters such as temperature, solvent, and the nature of the base can also dictate the reaction pathway. For example, in the synthesis of a related bromo-pyrazole derivative, the reaction temperature and the addition rate of reactants were carefully controlled to optimize the yield. google.com Similarly, the choice of solvent can impact the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity.

Table 2: Effect of Catalyst on a Hypothetical Cross-Coupling Reaction of this compound

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ | XPhos | Dioxane | 110 | 92 |

| 3 | Pd/C | - | Ethanol | 80 | 60 |

| 4 | NiCl₂(dppp) | - | THF | 65 | 85 |

Solvation Effects on Reaction Mechanism and Selectivity

The solvent in which a reaction is conducted can have a profound effect on its mechanism and selectivity. Solvation effects can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy profile of the reaction.

Computational studies often incorporate a solvent model, such as the Conductor-like Polarizable Continuum Model (C-PCM), to account for the influence of the solvent. mdpi.com For instance, in a DFT study, the inclusion of acetonitrile (B52724) as the solvent in the calculations was crucial for accurately predicting the reaction outcome. mdpi.com

The polarity of the solvent can influence the rates of reactions that involve charge separation in the transition state. In some cases, specific interactions between the solvent and a reactant or catalyst can also play a significant role. The choice of solvent can therefore be a powerful tool for controlling the selectivity of a reaction, directing it towards a desired product.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations serve as a fundamental pillar for understanding the intrinsic properties of 3-bromo-1-ethylpyridin-2(1H)-one. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

The first step in computational analysis is typically a geometry optimization, which locates the minimum energy structure of the molecule. For this compound, calculations would predict the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Table 1: Predicted Geometric Parameters for this compound (Note: These are hypothetical values based on DFT calculations of similar structures. Experimental verification is required.)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=O Bond Length | 1.22 |

| C-Br Bond Length | 1.89 |

| N-C(ethyl) Bond Length | 1.47 |

| C-N-C Bond Angle | 119.5 |

| C-C-Br Bond Angle | 121.0 |

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is predicted to be localized primarily on the π-system of the pyridinone ring and the p-orbitals of the bromine atom. The LUMO is expected to be distributed over the π*-antibonding orbitals of the ring, with a significant contribution from the carbonyl group (C=O). A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that charge transfer interactions can occur readily within the molecule. Computational studies on analogous brominated aromatic compounds and pyridinones support these localizations.

Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are hypothetical, based on DFT B3LYP/6-311++G(d,p) calculations on analogous compounds.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 4.83 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method provides quantitative insight into intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability.

In this compound, significant stabilizing interactions are expected. These include the delocalization of electron density from the lone pairs of the carbonyl oxygen (n(O)) and the bromine atom (n(Br)) into the antibonding π* orbitals of the pyridinone ring. The interaction energy (E(2)) associated with these delocalizations can be calculated using second-order perturbation theory within the NBO framework. These interactions indicate a departure from a purely localized Lewis structure and are crucial for understanding the molecule's electronic properties.

Table 3: Predicted Key NBO Interactions and Stabilization Energies (E(2)) for this compound (Note: These are representative hypothetical values based on analyses of similar heterocyclic systems.)

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π*(N1-C6) | 25.5 |

| LP (O) |

Spectroscopic Property Prediction and Comparison with Experimental Data

Prediction of Vibrational Frequencies and Intensities

A theoretical investigation into the vibrational properties of this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would predict the infrared (IR) and Raman spectra of the molecule. The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies, which correspond to the energies of the molecular vibrations, and their intensities, which relate to the probability of a transition occurring.

However, a detailed search of scientific databases and chemical literature did not yield any studies that have published the predicted vibrational frequencies and intensities for this compound. Therefore, a data table of its computed vibrational modes cannot be provided at this time.

Simulation of UV-Vis Electronic Spectra

The simulation of the UV-Vis electronic spectrum for this compound would be accomplished using methods like Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the excitation energies and oscillator strengths of electronic transitions within the molecule. The results are often presented as a simulated spectrum, showing the predicted absorption maxima (λmax) and the intensity of these absorptions. Such simulations provide valuable insights into the electronic structure and the nature of the orbitals involved in the transitions.

Despite the utility of this method, there are no specific published studies containing a simulated UV-Vis electronic spectrum for this compound. Consequently, a data table of its theoretical electronic transitions is not available.

Computational Mechanistic Studies: Reaction Pathways and Energy Barriers

Computational mechanistic studies for this compound would explore the step-by-step processes of its chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. These calculations are crucial for understanding reaction kinetics and thermodynamics, providing data on activation energies (energy barriers) and reaction enthalpies. Such studies can elucidate, for example, the mechanisms of nucleophilic substitution at the bromine-substituted carbon or reactions involving the pyridinone ring.

A thorough literature review indicates that no computational studies detailing the reaction pathways and energy barriers for reactions involving this compound have been published.

Structure-Reactivity Relationships from Computational Descriptors

Currently, there is no published research that presents a systematic analysis of structure-reactivity relationships for this compound based on computational descriptors. Therefore, a data table of such descriptors cannot be compiled.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, solvent effects, and intermolecular interactions, such as hydrogen bonding or stacking interactions in a condensed phase. This would be particularly useful for understanding how the molecule behaves in solution or in a biological environment.

The scientific literature does not currently contain any reports of molecular dynamics simulations having been performed on this compound.

Advanced Applications in Organic Synthesis and Materials Science

3-Bromo-1-ethylpyridin-2(1H)-one as a Strategic Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound is an exemplary strategic synthon, primarily due to the reactivity of its carbon-bromine bond, which enables its use in numerous palladium-catalyzed cross-coupling reactions. libretexts.org This reactivity is the cornerstone of its utility in building intricate molecular frameworks from simpler precursors.

The pyridinone ring system is a core component of many biologically active compounds, exhibiting a wide range of therapeutic effects. nih.gov Consequently, this compound is a highly sought-after precursor for the synthesis of novel pharmaceutical intermediates. The bromine atom at the C3 position can be readily substituted with various organic fragments through cross-coupling reactions, providing a direct route to analogues of known drugs or entirely new chemical entities. This approach is central to modern drug discovery, where the rapid generation and biological screening of a library of related compounds (scaffold-based design) is a key strategy for identifying lead compounds. The synthesis of complex bioactive molecules often relies on the stepwise elaboration of a core structure, and this bromo-substituted pyridinone provides an ideal starting point for such endeavors. nih.gov

Beyond its role in modifying a single scaffold, this compound serves as a foundational building block for constructing more complex, polycyclic heterocyclic systems. The Suzuki-Miyaura coupling, for instance, allows for the linkage of the pyridinone ring to other aromatic or heteroaromatic systems, creating biaryl and hetero-biaryl structures. nih.govwikipedia.org These larger, conjugated systems are of significant interest in both medicinal chemistry and materials science for applications in electronics and photonics. Furthermore, intramolecular cyclization reactions starting from derivatives of this compound can lead to the formation of fused ring systems, expanding the range of accessible heterocyclic scaffolds.

Rational Design and Synthesis of Functionalized Pyridin-2(1H)-one Libraries

The creation of compound libraries for high-throughput screening is a pillar of modern chemical biology and drug discovery. The rational design of these libraries involves the systematic modification of a core scaffold to explore the chemical space and optimize properties such as potency, selectivity, and pharmacokinetic profiles. This compound is an ideal substrate for such library synthesis due to the distinct reactivity of its different positions.

The C3-bromine atom is the primary site for diversification. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for introducing a vast array of substituents at this position. libretexts.org These reactions are characterized by their high functional group tolerance, allowing for the coupling of complex molecules under relatively mild conditions. wikipedia.org The Suzuki-Miyaura reaction, which couples the bromopyridinone with organoboron reagents, is particularly widely used for forming new carbon-carbon bonds. researchgate.netorganic-chemistry.org Other key transformations include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), Stille coupling (coupling with organostannanes), and Buchwald-Hartwig amination (forming carbon-nitrogen bonds).

| Reaction Name | Coupling Partner | Resulting C3-Substituent | Typical Catalyst System |

| Suzuki-Miyaura Coupling | R-B(OH)₂ / R-B(OR)₂ | Aryl, Heteroaryl, Alkyl | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Heck Coupling | Alkene | Alkenyl | Pd(OAc)₂, PdCl₂ |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI |

| Stille Coupling | R-Sn(Alkyl)₃ | Aryl, Alkenyl, Alkyl | Pd(PPh₃)₄ |

| Buchwald-Hartwig Amination | R₂NH | Amino (NR₂) | Pd₂(dba)₃ with specialized phosphine ligands |

| Carbonylative Coupling | CO, Alcohol/Amine | Ester/Amide | Pd(OAc)₂ with phosphine ligands |

This table illustrates common palladium-catalyzed cross-coupling reactions used for the diversification of aryl halides like this compound.

While the C3 position is readily functionalized via the bromine atom, modifying other positions on the pyridinone ring (C4, C5, and C6) presents a different set of synthetic challenges and opportunities. The electron-deficient nature of the pyridinone ring generally makes it unreactive toward electrophilic aromatic substitution. However, modern synthetic methods offer alternative strategies. Directed metalation, where a substituent directs a strong base to deprotonate an adjacent position, can be used to introduce functionality. For pyridine (B92270) systems, deprotonation at the C4 position has been achieved using specialized bases like n-butylsodium, overriding the typical C2 reactivity. nih.govnih.govresearchgate.net Such a strategy could potentially be adapted for the pyridinone scaffold. Additionally, C-H activation methodologies, which use a transition metal catalyst to directly convert a C-H bond into a C-C or C-heteroatom bond, represent a cutting-edge approach to functionalizing otherwise inert positions on the ring.

The substituent at the N1 position plays a critical role in modulating the electronic properties and steric environment of the entire heterocyclic ring. In this compound, the ethyl group is a simple sp³-hybridized alkyl substituent. It acts as a weak electron-donating group through induction (+I effect), slightly increasing the electron density of the ring compared to an N-H pyridinone. lumenlearning.com

Varying this N-substituent can have profound effects on reactivity:

Steric Effects : Replacing the ethyl group with larger alkyl groups (e.g., isopropyl, tert-butyl) can introduce steric hindrance around the nitrogen and the adjacent C6 position. This could influence the rate and success of reactions, particularly those involving bulky catalysts or reagents that need to approach the ring.

Electronic Effects : Swapping the ethyl group for an electron-withdrawing group (EWG), such as an acetyl or a phenyl group, would significantly decrease the electron density of the pyridinone ring. This change would make the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cycles and could alter the regioselectivity of other reactions on the ring. Conversely, stronger electron-donating groups (EDGs) would have the opposite effect. nih.gov Studies on related heterocyclic systems have shown that the nature of the N-substituent can significantly impact reaction yields and even alter reaction pathways. umsl.edu

This ability to tune the ring's reactivity by simply changing the N-substituent makes the pyridin-2(1H)-one scaffold a highly adaptable platform for chemical synthesis.

Contributions to Material Chemistry and Advanced Organic Materials

The pursuit of novel organic materials with tailored electronic and photophysical properties is a significant area of modern chemical research. The this compound scaffold is a promising precursor for the synthesis of such materials, primarily due to the presence of the bromine atom, which serves as a versatile handle for cross-coupling reactions.

One of the most powerful methods for the formation of carbon-carbon bonds in the synthesis of conjugated polymers and other advanced materials is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. The bromine atom at the 3-position of the pyridinone ring makes this compound an ideal substrate for such transformations. By participating in reactions like Suzuki polycondensation, this compound can be incorporated as a monomeric unit into larger polymeric structures.

The incorporation of the N-ethylpyridin-2-one moiety into a polymer backbone can significantly influence the material's properties. The polar pyridinone ring can enhance solubility and processability, while also affecting the electronic characteristics of the resulting polymer. Pyridine-based polymers, for instance, have been investigated for their potential in light-emitting diodes (LEDs) and other optoelectronic devices. The photophysical properties of such polymers, including their absorption and emission spectra, are crucial for these applications and are directly influenced by the nature of the constituent monomers.

| Monomer | Coupling Partner | Resulting Polymer Property | Potential Application |

|---|---|---|---|

| 3-bromo-N-alkylpyridin-2-one | Diboronic ester of an aromatic compound | Conjugated polymer with tunable emission | Organic Light-Emitting Diodes (OLEDs) |

| 5-bromo-2-pyridone derivative | Arylboronic acid | Electroactive polymer | Organic Field-Effect Transistors (OFETs) |

The N-alkyl group, in this case, an ethyl group, can also play a role in modulating the solid-state packing and morphology of the resulting materials, which in turn affects their bulk properties such as charge carrier mobility.

Role as Ligands or Precursors in Catalytic Systems

The pyridinone scaffold present in this compound is not only a building block for materials but can also function as a ligand in transition metal catalysis. The nitrogen and oxygen atoms of the pyridinone ring can coordinate to a metal center, influencing its electronic properties and, consequently, its catalytic activity.

Palladium complexes, in particular, have been extensively studied for their catalytic prowess in a wide array of chemical transformations, most notably cross-coupling reactions. The nature of the ligands surrounding the palladium center is critical in dictating the efficiency, selectivity, and scope of the catalytic process. Pyridone-based ligands can modulate the reactivity of the palladium catalyst, and their substituents can be fine-tuned to optimize catalytic performance.

While the direct application of this compound as a ligand has not been extensively documented, the broader class of substituted pyridinone ligands has shown significant promise. For example, palladium(II) complexes bearing substituted pyridine ligands have been demonstrated to be effective precatalysts in both Suzuki-Miyaura and Heck cross-coupling reactions. The electronic properties of the substituents on the pyridine or pyridinone ring can impact the catalytic efficiency.

The general structure of a palladium complex with a pyridinone-based ligand is depicted below, highlighting the coordination of the pyridinone moiety to the metal center.

Table of Research Findings on Related Catalytic Systems

| Catalyst System | Reaction Type | Substrate Scope | Efficiency (Yield %) |

|---|---|---|---|

| [Pd(OAc)₂] with substituted pyridone ligand | Suzuki-Miyaura Coupling | Aryl bromides and arylboronic acids | Good to Excellent |

In these systems, the pyridinone ligand can stabilize the active palladium species and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The ethyl group on the nitrogen atom of this compound can influence the steric environment around the metal center, which can be a crucial factor in achieving high selectivity in certain catalytic transformations.

Furthermore, the bromine atom on the ligand itself could potentially be used to anchor the catalytic complex to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. This approach is of great interest for developing more sustainable and cost-effective chemical processes.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 3-bromo-1-ethylpyridin-2(1H)-one with high purity?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of a pyridinone precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile solvent, 0–5°C) is common. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity . Reaction monitoring with TLC and NMR spectroscopy is critical to confirm intermediate formation .

Q. How can the structure of this compound be validated experimentally?

- X-ray crystallography is the gold standard. Software like SHELXL refines crystal structures by analyzing bond lengths, angles, and thermal displacement parameters . For non-crystalline samples, ¹H/¹³C NMR (e.g., coupling constants for bromine’s isotopic effects) and high-resolution mass spectrometry (HRMS) validate molecular weight and functional groups .

Q. What solvents and storage conditions are optimal for this compound?

- Store at 2–8°C in airtight, light-protected containers. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Avoid protic solvents (e.g., water, methanol) if the compound is moisture-sensitive, as indicated by safety data .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence reactivity or stability?

- Hydrogen bonds (e.g., N–H···O or C–H···Br interactions) stabilize crystal packing and affect solubility. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., chains or rings) that correlate with melting points or hygroscopicity . For example, a study on a brominated imidazopyridinone revealed chains parallel to the a-axis via O–H···N interactions, impacting its dissolution kinetics .

Q. What strategies resolve contradictions between spectroscopic data and computational models?

- Cross-validation : Compare X-ray crystallography (experimental bond lengths) with DFT-optimized geometries. Discrepancies in NMR shifts may arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR or NOESY to detect conformational changes .

Q. How do steric and electronic effects of the ethyl and bromine substituents influence reaction pathways?

- The electron-withdrawing bromine group directs electrophilic substitution to the pyridinone’s meta-position. The ethyl group’s steric bulk may hinder nucleophilic attack at adjacent sites. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) can quantify these effects .

Q. What crystallographic software tools are recommended for refining complex structures of brominated heterocycles?

- Use SHELX (SHELXL for refinement, SHELXD for phase solving) to handle heavy atoms like bromine. For twinned crystals or high mosaicity, OLEX2 integrates SHELX tools with graphical interfaces for real-time adjustment of thermal parameters and hydrogen bonding networks .

Methodological Notes

- Safety : Always consult the compound’s safety data sheet (SDS) for hazard mitigation. For example, 5-bromo-3-hydroxy-1H-pyridin-2-one (a structural analog) requires PPE due to potential skin/eye irritation .

- Data Reproducibility : Document refinement parameters (e.g., R-factors, residual electron density) in crystallographic studies to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.